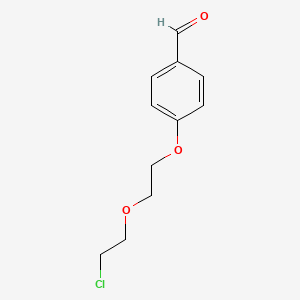

4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

130413-37-5 |

|---|---|

Molecular Formula |

C11H13ClO3 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

4-[2-(2-chloroethoxy)ethoxy]benzaldehyde |

InChI |

InChI=1S/C11H13ClO3/c12-5-6-14-7-8-15-11-3-1-10(9-13)2-4-11/h1-4,9H,5-8H2 |

InChI Key |

IAHHPUOOWYVGHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCOCCCl |

Origin of Product |

United States |

Theoretical Frameworks and Research Context in Organic Synthesis

In the field of organic synthesis, the development of bifunctional reagents that offer an atom-economic approach to chemical complexity is a significant area of research. nih.gov These reagents are instrumental in forming intricate organic architectures and enabling novel reaction pathways. nih.gov 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde fits squarely within this framework as a molecule possessing two distinct and orthogonally reactive functional groups.

The theoretical value of this compound lies in its dual-reactivity. The benzaldehyde (B42025) group is a classic electrophilic handle, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The chloroethoxyethoxy tail, on the other hand, functions as an electrophilic site for nucleophilic substitution reactions, allowing for the introduction of a flexible and hydrophilic ethylene (B1197577) glycol-based linker. ijrpr.com This combination allows for a programmed, stepwise synthesis where each functional group can be addressed under different reaction conditions.

The presence of the flexible diether linkage is also theoretically significant. In the context of supramolecular chemistry and drug design, such linkers are known to impart conformational flexibility and can influence the solubility and binding properties of the final molecular construct. The ability to build upon both ends of the molecule makes it a prime candidate for constructing macrocycles, polymers, and other complex systems where precise control over architecture is paramount.

Significance As a Versatile Building Block for Advanced Molecular Architectures

The utility of halogenated organic compounds as synthetic intermediates and building blocks in organic transformations is well-established. nih.gov They are key precursors for a multitude of applications, including pharmaceuticals, agrochemicals, and materials science. nih.gov Similarly, aldehydes are among the most common and versatile functional groups in synthesis. nih.gov The compound 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde synergizes the reactivity of both an aldehyde and an alkyl halide, making it a valuable building block for creating advanced molecular architectures. ijrpr.comnih.gov

The aldehyde functional group can serve as a starting point for generating a variety of complex structures. For instance, it can be converted into carboxylic acids through oxidation, a transformation catalyzed by N-heterocyclic carbenes (NHCs), or undergo coupling reactions with other alkyl halides to form ketones. researchgate.net It can also be a key component in multicomponent reactions, which are efficient strategies for rapidly building molecular complexity. researchgate.net

Simultaneously, the terminal chlorine atom on the ethoxy tail provides a reactive site for nucleophilic displacement. This enables the molecule to be tethered to other molecules, surfaces, or polymer backbones. For example, this functionality is crucial for the synthesis of macrocycles, where an intramolecular reaction between a nucleophile and the alkyl chloride would form the cyclic structure. While specific examples detailing the use of this compound in macrocyclization are not prevalent in the literature, the strategy is widely used for analogous bifunctional molecules. This dual functionality allows it to act as a "linker" or "spacer" in the construction of targeted molecules for drug discovery or materials science.

Evolution of Research Trajectories and Future Scientific Directions for Ethoxybenzaldehyde Derivatives

Established Reaction Pathways for Ether Formation

The creation of the ether bond in this compound is typically achieved through well-established nucleophilic substitution reactions. These methods provide reliable and versatile pathways to the target molecule.

Nucleophilic Alkylation of Phenolic Substrates (e.g., 4-hydroxybenzaldehyde) with Halogenated Ethoxy Chains

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgorgchemres.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of a phenolic substrate, such as 4-hydroxybenzaldehyde (B117250), using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a halogenated ethoxy chain, like bis(2-chloroethyl) ether, displacing the chloride leaving group to form the desired ether linkage. wikipedia.org

The reaction is a classic SN2 mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon. wikipedia.org For this reaction to be efficient, the alkylating agent should ideally be a primary halide, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competing side reaction. wikipedia.orgmasterorganicchemistry.com

General Reaction Scheme:

Step 1: Deprotonation of Phenol

4-hydroxybenzaldehyde + Base → 4-formylphenoxide ion

Step 2: Nucleophilic Attack

4-formylphenoxide ion + bis(2-chloroethyl) ether → this compound + Chloride ion

Strategic Functionalization via Intermediates (e.g., from 4-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde)

An alternative synthetic strategy involves a two-step process starting from 4-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde. This intermediate can first be synthesized by reacting 4-hydroxybenzaldehyde with 2-chloroethanol (B45725) in the presence of a base like sodium hydroxide (B78521). prepchem.com

Once the hydroxy intermediate is obtained, the terminal hydroxyl group is converted into a chloride. This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. For instance, reacting N-[2-(2-Hydroxyethoxy)ethyl]-acetamide with thionyl chloride successfully yields the corresponding chloro-derivative, a reaction pathway analogous to the conversion required for this synthesis. orgsyn.org Similarly, a method for preparing 2-(2-chloroethoxy)ethanol (B196239) from diethylene glycol involves treatment with thionyl chloride, further demonstrating the feasibility of this approach. google.com This strategic functionalization allows for a more controlled synthesis, potentially avoiding side reactions like double alkylation that can occur when using a dihalogenated starting material directly.

Catalysis and Reaction Optimization in Synthetic Routes

Optimizing the synthesis of this compound requires careful consideration of catalysts, solvents, and the kinetic and thermodynamic parameters of the reaction.

Role of Inorganic Bases and Phase Transfer Catalysis in Etherification Processes

Inorganic bases are fundamental to the Williamson ether synthesis, serving primarily to deprotonate the phenolic hydroxyl group. sdlookchem.com The resulting phenoxide is a significantly stronger nucleophile than the starting phenol, dramatically increasing the reaction rate. masterorganicchemistry.com Commonly used inorganic bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). prepchem.comresearchgate.net The choice of base can influence the reaction's success, with factors like solubility and base strength playing key roles. sdlookchem.com For example, potassium carbonate is often favored in solvents like DMF and acetonitrile (B52724). researchgate.net

Functions of Inorganic Bases in Ether Synthesis:

| Function | Description | Example |

|---|---|---|

| Proton Abstraction | Removes the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde to form the reactive phenoxide nucleophile. sdlookchem.com | K₂CO₃, NaOH |

| Acid Neutralization | Neutralizes any acidic byproducts that may form during the reaction. sdlookchem.com | K₂CO₃ |

Phase Transfer Catalysis (PTC) is a valuable technique employed to accelerate reactions where the reactants are in different phases (e.g., a solid inorganic base and an organic substrate in an organic solvent). The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.

Influence of Solvent Systems on Reaction Efficiency and Selectivity (e.g., DMF, acetonitrile, ethanol, toluene)

The choice of solvent is a critical parameter that can profoundly affect the yield, reaction rate, and selectivity of the etherification. rsc.org Solvents not only dissolve the reactants but also influence the nucleophilicity of the phenoxide and the stability of the transition state. rsc.org Polar aprotic solvents are often preferred for SN2 reactions.

A study on a Williamson ether synthesis demonstrated that the choice of solvent has a significant impact on regioselectivity. For example, using acetonitrile resulted in a much higher ratio of the desired O-alkylated product compared to C-alkylation (97:3), whereas a protic solvent like methanol (B129727) gave a less favorable ratio (72:28). rsc.org

Common Solvents and Their Impact on Etherification:

| Solvent | Type | Role and Impact |

|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Often used for its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. Promotes SN2 reactions. researchgate.net |

| Acetonitrile | Polar Aprotic | Favors O-alkylation and provides good reaction rates. It is an effective solvent for reactions using bases like potassium carbonate. rsc.orggoogle.com |

| Ethanol | Protic | Can serve as both a solvent and a reactant source. However, as a protic solvent, it can solvate the nucleophile, potentially slowing the reaction rate compared to aprotic solvents. orgsyn.org |

| Toluene (B28343) | Nonpolar Aromatic | Often used in reactions that require azeotropic removal of water, such as with a Dean-Stark trap. google.com |

Kinetic and Thermodynamic Considerations in Process Design

A comprehensive approach to process design involves analyzing the kinetics and thermodynamics of the reaction to maximize product yield and minimize side reactions. Kinetic modeling can provide detailed information on reaction rates and the energy barriers associated with different reaction pathways, such as the desired O-alkylation versus potential C-alkylation or double alkylation. rsc.org

Advancements in Sustainable Synthesis of this compound

The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of sustainability. Researchers are focusing on creating pathways that are not only efficient but also minimize environmental impact. This involves a holistic approach, re-evaluating everything from starting materials and solvents to the energy consumed and waste produced.

Application of Green Chemistry Principles to Synthetic Pathways

The synthesis of complex organic molecules traditionally involves multi-step processes that can generate significant waste and utilize hazardous materials. The application of green chemistry principles provides a framework for designing more environmentally benign processes. nih.govsigmaaldrich.com These principles advocate for methods that prevent waste, maximize atom economy, use less hazardous substances, and enhance energy efficiency. acs.orgpsu.edu

A key strategy in green synthesis is the use of one-pot or multi-component reactions (MCRs). These reactions, where multiple reactants are combined in a single vessel to form a final product, reduce the need for intermediate purification steps, thus saving on solvents and energy. For instance, MCRs have been effectively used to synthesize complex heterocyclic compounds like 2-amino-4H-pyrans from various aryl aldehydes. byjus.com This approach, which often employs mechanochemical methods like ball milling, can proceed at ambient temperatures and eliminate the need for bulk solvents, directly addressing the principles of waste prevention and energy efficiency. byjus.com

Another green technique applicable to aldehyde synthesis is the use of solvent-free reaction conditions, such as grinding. The Claisen-Schmidt condensation to form chalcones, for example, has been successfully performed by simply grinding benzaldehydes with ketones and a solid base, demonstrating a significant reduction in solvent waste. Applying these principles to the synthesis of this compound, which likely involves a Williamson ether synthesis from 4-hydroxybenzaldehyde and an alkyl halide, could involve designing a one-pot procedure that minimizes intermediate isolation and employs solvent-free or mechanochemical techniques. byjus.comwikipedia.org

Table 1: The 12 Principles of Green Chemistry sigmaaldrich.comacs.orgpsu.edu

| Principle | Description |

|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Exploration of Environmentally Benign or Recyclable Solvents (e.g., Dihydropinene, water)

Solvents account for a significant portion of the waste generated in chemical manufacturing, making the selection of the solvent a critical aspect of green synthesis. uniba.it Traditional syntheses, such as the Williamson ether synthesis, often rely on polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, which have associated health and environmental risks. byjus.comwikipedia.org

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Methodologies are being developed to conduct organic reactions in aqueous media. For example, the synthesis of various chromene derivatives from aldehydes and active methylene (B1212753) compounds has been successfully achieved in water using nano-powder catalysts, which can be filtered and reused. psu.edu

Bio-based solvents are another promising alternative. Dihydropinene (also known as pinane), a terpene-derived solvent, has emerged as a greener, biodegradable substitute for conventional non-polar solvents like toluene and hexane. sigmaaldrich.com It has shown effectiveness in various transformations, including O-alkylation reactions, making it a potential candidate for the synthesis of this compound. sigmaaldrich.com Other bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have also been successfully used to replace traditional volatile organic compounds (VOCs), often leading to improved yields and simpler work-up procedures. uniba.itresearchgate.netrsc.org

Table 2: Comparison of Traditional and Green Solvents

| Solvent | Type | Key Properties | Potential Application |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional | High boiling point, polar aprotic, effective for SN2 reactions. wikipedia.org | Williamson Ether Synthesis |

| Acetonitrile | Traditional | Polar aprotic, lower boiling point than DMF, common in lab and industry. wikipedia.org | Williamson Ether Synthesis |

| Water | Green | Non-toxic, non-flammable, high polarity. psu.edu | Phase-transfer catalyzed reactions |

| Dihydropinene (Pinane) | Green (Bio-based) | Biodegradable, non-polar, effective for O-alkylation. sigmaaldrich.com | Replacement for toluene/hexane |

| Cyclopentyl methyl ether (CPME) | Green | Low toxicity, high boiling point, easy recovery. uniba.it | General replacement for VOCs |

Development of Catalytic Systems for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, as catalysts can lower the energy demands of a reaction, increase selectivity, and reduce the need for stoichiometric reagents that end up as waste. nih.gov The development of efficient and recyclable catalytic systems is a major focus in the sustainable synthesis of fine chemicals.

For ether syntheses, phase-transfer catalysis (PTC) represents a significant green advancement. PTC facilitates the reaction between a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile (like an alkyl halide) in a two-phase system, often just water and the organic reactant. acs.orgacs.org This technique can eliminate the need for anhydrous organic solvents and strong, hazardous bases, making it a much greener alternative for reactions like the Williamson ether synthesis. wikipedia.orgacs.org

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer the key advantage of easy separation and recycling. nih.gov For reactions involving aldehydes, zeolites and silica-supported acid catalysts have proven effective. psu.edunih.gov For instance, triflic acid supported on silica (B1680970) gel is an efficient and recyclable catalyst for the cleavage of silyl (B83357) ethers and could be adapted for etherification. nih.gov Furthermore, the use of abundant, low-toxicity metals like iron to catalyze etherification reactions is being explored as a sustainable alternative to catalysts based on rare and noble metals. acs.org Metal-free organocatalysis provides another avenue, avoiding metal contamination in the final product altogether. byjus.com The application of such recyclable or non-toxic catalytic systems would significantly decrease the environmental footprint of producing this compound.

Table 3: Overview of Catalytic Systems for Greener Synthesis

| Catalytic System | Type | Advantages | Relevance to Aldehyde/Ether Synthesis |

|---|---|---|---|

| Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide) | Homogeneous | Enables use of aqueous phases, avoids anhydrous conditions, milder bases. wikipedia.orgacs.org | Ideal for Williamson ether synthesis. |

| Zeolites | Heterogeneous | Recyclable, shape-selective, thermally stable. psu.edu | Catalyzing condensations and other reactions of aldehydes. psu.edu |

| Silica-Supported Acids | Heterogeneous | Easily separated, recyclable, avoids corrosive aqueous workup. nih.gov | Potential for acid-catalyzed etherification. youtube.com |

| Iron-based Catalysts (e.g., FeCl₃) | Homogeneous | Abundant, inexpensive, low toxicity compared to noble metals. acs.org | Symmetrical and nonsymmetrical etherification of alcohols. acs.org |

| Organocatalysts (e.g., Potassium Phthalimide) | Homogeneous (Metal-Free) | Avoids heavy metal contamination, often biodegradable. byjus.com | Catalyzing MCRs involving aldehydes under solvent-free conditions. byjus.com |

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(2-(2-chloroethoxy)ethoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis, often employing common oxidizing agents. The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives, further expanding the synthetic utility of the parent molecule.

Table 1: Oxidation of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 4-(2-(2-Chloroethoxy)ethoxy)benzoic acid | Standard oxidizing agents (e.g., KMnO4, CrO3, Ag2O) in an appropriate solvent system. |

Reduction to Alcohol Functionalities

The aldehyde can be reduced to a primary alcohol, yielding 4-(2-(2-chloroethoxy)ethoxy)benzyl alcohol. This conversion is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. The resulting alcohol provides a new site for further chemical modifications, such as esterification or etherification.

Table 2: Reduction of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 4-(2-(2-Chloroethoxy)ethoxy)benzyl alcohol | Reducing agents like NaBH4 or LiAlH4 in a suitable solvent. |

Condensation Reactions (e.g., Knoevenagel Condensation, Aldol (B89426) Condensation, Schiff Base Formation)

The aldehyde group readily participates in condensation reactions with various nucleophiles.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgorganicreactions.orgsigmaaldrich.comthermofisher.com The product is typically an α,β-unsaturated compound, formed through a nucleophilic addition followed by a dehydration step. wikipedia.org The reaction is highly versatile, with modifications like the Doebner modification allowing for the use of compounds with a carboxylic acid group, which subsequently undergoes decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol Condensation: While less common for aromatic aldehydes lacking α-hydrogens, crossed aldol condensations with enolizable aldehydes or ketones can be facilitated. These reactions lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds.

Schiff Base Formation: The aldehyde reacts with primary amines to form imines, also known as Schiff bases. researchgate.netnih.govnih.govjocpr.com This reaction involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. nih.gov The resulting C=N double bond in the Schiff base is a key structural feature in many biologically active compounds and ligands for metal complexes. researchgate.netnih.govjocpr.com

Transformations of the Chloroethoxy Chain

The chloroethoxy moiety provides another avenue for derivatization, primarily through reactions at the alkyl chloride and modifications of the ether linkages.

Nucleophilic Substitution Reactions at the Alkyl Chloride Moiety

The terminal chlorine atom in the chloroethoxy chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles. For example, reaction with azides can introduce an azido (B1232118) group, while reaction with amines can lead to the formation of secondary or tertiary amines. This reactivity is crucial for tethering the molecule to other chemical entities or for building more complex molecular architectures.

Table 3: Nucleophilic Substitution on the Chloroethoxy Chain

| Reactant | Nucleophile | Product |

| This compound | Azide (N3-) | 4-(2-(2-Azidoethoxy)ethoxy)benzaldehyde |

| This compound | Amine (R-NH2) | 4-(2-(2-(Alkylamino)ethoxy)ethoxy)benzaldehyde |

| This compound | Thiol (R-SH) | 4-(2-(2-(Alkylthio)ethoxy)ethoxy)benzaldehyde |

Ether Linkage Modifications and Cleavage

The ether linkages in the ethoxy chain are generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The cleavage of ethers is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The mechanism can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com This reaction can be used to shorten the ether chain or to deprotect a hydroxyl group that was previously masked as an ether.

Reactivity of the Aromatic Nucleus

The benzene (B151609) ring in this compound is adorned with two substituents that exert opposing electronic effects, thereby influencing the regioselectivity and rate of reactions at the aromatic core. The para-substituted (2-(2-chloroethoxy)ethoxy) group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the ether oxygen. Conversely, the benzaldehyde moiety is a deactivating, meta-directing group owing to its electron-withdrawing inductive and resonance effects. The interplay of these directing effects governs the outcome of substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, enabling the introduction of a wide array of functional groups. researchgate.netuci.edu In this compound, the positions ortho to the activating ether linkage (C3 and C5) are also meta to the deactivating aldehyde group. This alignment of directing effects makes these positions the most probable sites for electrophilic attack. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orglibretexts.org

The activating nature of the alkoxy group suggests that the molecule would be more reactive towards electrophiles than benzene itself, though this is tempered by the deactivating aldehyde. libretexts.orglibretexts.org Reactions would typically require a Lewis acid catalyst to generate a sufficiently potent electrophile to react with the moderately activated ring. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Probable Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(2-(2-Chloroethoxy)ethoxy)-3-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(2-(2-chloroethoxy)ethoxy)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(2-(2-chloroethoxy)ethoxy)benzaldehyde |

This table is predictive and based on established principles of electrophilic aromatic substitution. Experimental verification would be required.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyonedalabs.com For this compound to serve as a substrate in these reactions, it would typically first need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group on the aromatic ring, as the chloroalkyl chain is not amenable to these transformations. Assuming the introduction of such a leaving group, for instance at the C3 position via electrophilic halogenation, the resulting aryl halide could readily participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the halogenated benzaldehyde derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the formation of a new carbon-carbon bond, for example, to introduce an aryl or vinyl substituent. yonedalabs.commdpi.com

Heck Coupling: The Heck reaction would facilitate the coupling of the aryl halide with an alkene, providing access to substituted stilbene (B7821643) or cinnamate (B1238496) derivatives. libretexts.org

Sonogashira Coupling: By employing a palladium catalyst and a copper(I) co-catalyst, the Sonogashira coupling would allow for the introduction of a terminal alkyne, leading to the formation of an arylalkyne. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org

Buchwald-Hartwig Amination: This powerful method would enable the formation of a carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine, yielding an amino-substituted benzaldehyde derivative. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgtcichemicals.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative of this compound (Assumed Substrate: 3-Bromo-4-(2-(2-chloroethoxy)ethoxy)benzaldehyde)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N (Aryl-Amine) |

This table presents potential applications and typical catalyst systems. Specific conditions would need to be optimized for the particular substrate.

Applications of 4 2 2 Chloroethoxy Ethoxy Benzaldehyde As a Key Synthetic Intermediate

Building Block for Complex Organic Architectures

The structural attributes of 4-(2-(2-chloroethoxy)ethoxy)benzaldehyde make it an ideal starting material for the synthesis of complex, large-scale organic structures. The presence of both an aldehyde and a reactive alkyl halide in the same molecule allows for a stepwise or convergent approach to the construction of elaborate molecular frameworks.

Synthesis of Macrocyclic and Macrobicyclic Ligands and Compounds

Macrocyclic and macrobicyclic ligands, such as crown ethers, cryptands, and Schiff base macrocycles, are of great interest due to their ability to selectively bind metal ions and small organic molecules. The synthesis of these complex structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The dual functionality of this compound is particularly well-suited for the synthesis of these molecules.

The aldehyde group can readily undergo condensation reactions with diamines to form Schiff base macrocycles. For instance, a [2+2] condensation of a dialdehyde (B1249045) with a diamine can lead to the formation of a macrocyclic structure. While direct examples using this compound are not prevalent in readily available literature, the principle of its application is clear. The chloroethoxyethoxy chain can be further utilized to create more complex, three-dimensional macrobicyclic structures, or cryptands. This can be achieved by reacting the chloro-functionalized macrocycle with another difunctional reagent in a subsequent cyclization step. The synthesis of aza-crown ethers, for example, can be accomplished by the condensation of dibromides with bis(sulfonamides) in the presence of a phase transfer catalyst google.com. The chloroethoxyethoxy group on the benzaldehyde (B42025) provides a suitable electrophilic site for such cyclizations.

The general strategy for the synthesis of macrocycles often involves the reaction of two different difunctional components. In this context, this compound can serve as one of these components, where the aldehyde group is reacted first, followed by the cyclization step involving the chloro group.

| Macrocycle Type | Synthetic Strategy | Role of this compound |

| Schiff Base Macrocycles | [2+2] condensation of a dialdehyde and a diamine. quizlet.comoakwoodchemical.com | The aldehyde group participates in the initial Schiff base formation. |

| Aza-crown Ethers | Condensation of a dihalide with a diamine or a bis(sulfonamide). google.comresearchgate.net | The chloroethoxyethoxy group acts as the electrophilic component in the cyclization step. |

| Cryptands | Stepwise cyclization involving two different ring-closing reactions. nih.gov | Can be incorporated into a macrocyclic precursor, with the chloro group used for the second cyclization. |

Preparation of Phthalocyanine (B1677752) Derivatives and Related Chromophores

Phthalocyanines are large, aromatic macrocyclic compounds with a characteristic blue-green color. They are widely used as dyes and pigments and have applications in areas such as photodynamic therapy and chemical sensors. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives.

Substituted phthalonitriles are key precursors for the synthesis of phthalocyanines with modified properties, such as improved solubility or specific electronic characteristics. The synthesis of a phthalonitrile derivative bearing an aldehyde group has been reported, which serves as a valuable intermediate for further functionalization of the phthalocyanine macrocycle. For example, the reaction of 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde with 4-nitrophthalonitrile (B195368) yields 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile nih.gov. This reaction demonstrates a viable pathway for incorporating a benzaldehyde moiety onto a phthalonitrile precursor.

Following a similar synthetic logic, this compound can be reacted with a suitable hydroxy-substituted phthalonitrile to generate a precursor for a peripherally substituted phthalocyanine. The resulting phthalonitrile, now containing the chloroethoxyethoxybenzaldehyde unit, can then undergo a template condensation reaction in the presence of a metal salt to form the corresponding metallophthalocyanine. The aldehyde group on the periphery of the phthalocyanine can then be used for further chemical modifications.

| Phthalocyanine Precursor | Synthetic Reaction | Resulting Phthalocyanine |

| 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile nih.gov | Nucleophilic aromatic substitution | Peripherally substituted phthalocyanine with aldehyde functionality |

| 4-Substituted Phthalonitrile | Cyclotetramerization | Symmetrically substituted phthalocyanine |

Precursor in Medicinal Chemistry and Pharmaceutical Synthesis

The structural motifs present in this compound are found in a variety of pharmacologically active molecules. The benzaldehyde core is a common feature in many drugs, and the flexible ether linkage can improve pharmacokinetic properties. The terminal chloro group provides a convenient point of attachment for various pharmacophores.

Construction of Pharmacologically Active Analogues (e.g., Tamoxifen (B1202) analogs, cyclosporin (B1163) A analogs)

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of breast cancer. Its structure consists of a triarylethylene core. The synthesis of tamoxifen and its analogs often involves the McMurry reaction, which is a reductive coupling of two ketones to form an alkene mdpi.com. While a direct synthesis of a tamoxifen analog from this compound is not explicitly detailed in the available literature, the compound could serve as a precursor to one of the ketone starting materials. For example, the benzaldehyde could be converted to a substituted benzophenone, which could then be used in a McMurry coupling with another ketone to generate a tamoxifen analog bearing the chloroethoxyethoxy side chain. This side chain could then be further modified to introduce different functional groups, potentially leading to analogs with improved efficacy or reduced side effects. The synthesis of novel tamoxifen analogs is an active area of research, with a focus on overcoming drug resistance nih.govorientjchem.org.

Cyclosporin A is a potent immunosuppressant drug with a cyclic peptide structure. The synthesis of cyclosporin A analogs is a complex process, but the incorporation of non-natural amino acids or other structural modifications can lead to compounds with altered biological activity uni.lu. The benzaldehyde functionality of this compound could be used to introduce this moiety into a cyclosporin A analog, for example, through reductive amination with an amino group on the cyclosporin backbone.

Development of Advanced Imaging Agents and Probes (e.g., for positron emission tomography imaging applications)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the use of radiolabeled probes that accumulate in specific tissues or organs. The development of novel PET probes is crucial for the early detection and monitoring of diseases.

The chloroethoxy group in this compound is an ideal precursor for the introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F). The synthesis of ¹⁸F-labeled PET probes often involves a nucleophilic substitution reaction where the radioisotope replaces a leaving group, such as a chlorine atom. Therefore, this compound can be used as a starting material for the synthesis of ¹⁸F-labeled imaging agents. The benzaldehyde group can be derivatized to create a molecule with high affinity for a specific biological target, such as a receptor or an enzyme. The subsequent radiofluorination of the chloroethoxyethoxy side chain would then yield the desired PET probe. This strategy has been successfully applied in the development of various ¹⁸F-labeled probes for imaging targets such as the estrogen receptor β nih.gov.

| Imaging Modality | Radiolabeling Strategy | Potential Application |

| Positron Emission Tomography (PET) | Nucleophilic substitution of the chloro group with ¹⁸F. | Imaging of receptors or enzymes in oncology and neurology. |

Role in the Synthesis of Specialty Chemicals and Materials (e.g., dyes, pigments)

The chromophoric properties of aromatic aldehydes and their derivatives make them valuable intermediates in the synthesis of dyes and pigments. The extended conjugation in molecules derived from this compound can lead to compounds that absorb light in the visible region of the electromagnetic spectrum.

Azo dyes are a large and important class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. Aniline (B41778) derivatives can be synthesized from benzaldehydes, and therefore, this compound can serve as a precursor for the synthesis of novel azo dyes uni.lu. The amine derived from this benzaldehyde can be diazotized and coupled with various aromatic compounds, such as phenols or naphthols, to produce a wide range of colors. The chloroethoxyethoxy group could be used to modify the solubility and fastness properties of the resulting dyes.

Organic pigments are another class of colorants that are insoluble in the medium in which they are applied. The synthesis of organic pigments often involves the condensation of aromatic aldehydes with other molecules to form large, conjugated systems. While specific examples of pigments derived from this compound are not widely reported, its structural similarity to other benzaldehydes used in pigment synthesis suggests its potential in this area. For instance, a related compound, 4-ethoxybenzaldehyde (B43997), is known to be an intermediate in the manufacture of dyes and pigments.

| Chemical Class | Synthetic Route | Potential Properties |

| Azo Dyes | Diazotization of the corresponding aniline derivative followed by azo coupling. uni.lu | Varied colors depending on the coupling component; modified solubility and fastness. |

| Organic Pigments | Condensation reactions to form large, insoluble conjugated systems. | Potentially stable and colorful pigments for various applications. |

The Utility of this compound in Proteomics Research: An Uncharted Territory

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information to substantiate the specific application of this compound as a biochemical reagent in proteomics research.

While benzaldehyde derivatives are a well-established class of compounds used as synthetic intermediates in the creation of a wide array of more complex molecules, the utility of this particular substituted benzaldehyde in the field of proteomics remains undocumented in the public domain. General methodologies for the synthesis of substituted benzaldehydes are known, and these compounds serve as foundational building blocks in various chemical reactions. However, the crucial link to proteomics—the large-scale study of proteins—is not present for this compound.

Chemical proteomics often employs bespoke reagents for tasks such as protein labeling, cross-linking, and enrichment to identify protein-protein interactions or enzyme substrates. These reagents typically possess specific reactive groups and functionalities tailored for biological environments. While the chloroethoxy moiety on the benzaldehyde could theoretically act as a reactive handle, there is no published research to indicate its use for this purpose in a proteomics context.

Further investigation into positional isomers, such as 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde, also failed to yield any information regarding applications in proteomics.

Therefore, the role of this compound as a key synthetic intermediate for biochemical reagents in proteomics research appears to be a novel concept that has not yet been explored or reported in scientific literature.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

The structural confirmation of a novel or sparsely studied compound like 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde would standardly rely on a combination of spectroscopic methods. These techniques provide a molecular fingerprint, allowing researchers to determine the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. For the target compound, ¹H NMR would be expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the two ethoxy side chains, with characteristic chemical shifts and splitting patterns. Similarly, ¹³C NMR would identify each unique carbon atom, from the carbonyl carbon of the aldehyde to the carbons in the aromatic ring and the aliphatic side chain. However, no specific ¹H or ¹³C NMR spectra for this compound are currently published. While spectra for the related compound m-[2-(2-Chloroethoxy)ethoxy]benzaldehyde are available, they pertain to the meta-isomer and cannot be used to accurately describe the para-isomer requested. spectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. Key vibrational bands for this compound would include a strong carbonyl (C=O) stretch for the aldehyde, C-H stretching vibrations for the aromatic and aliphatic portions, and C-O ether stretches. Extensive FTIR data exists for the simpler analog, 4-ethoxybenzaldehyde (B43997), but not for the target compound with the chloroethoxy-ethoxy side chain. nist.gov

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a molecule. For the target compound, mass spectrometry would confirm the molecular weight and the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely show losses of the chloroethyl group and other parts of the side chain. While mass spectra for related compounds like 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and 4-ethoxybenzaldehyde are documented, specific data for this compound is absent from the reviewed literature. nist.govdtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, often related to conjugated systems like the benzene ring and the aldehyde group. This analysis is currently not available in the literature for the specified compound.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the molecule's conformation and how it packs into a crystal lattice. A search for crystallographic data for this compound did not yield any results. There is no evidence in the public domain that its crystal structure has been determined and reported. For context, the crystal structure of a related molecule, 4-(Benzyloxy)benzaldehyde, has been described, but this information is not transferable. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation and purification of chemical compounds and for assessing their purity.

Column Chromatography: This technique is a standard method for purifying organic compounds. For the synthesis of various benzaldehyde (B42025) derivatives, column chromatography using silica (B1680970) gel as the stationary phase and a solvent system like petroleum ether/ethyl acetate is commonly reported. rsc.org It is the expected method for the purification of this compound, but specific procedural details from experimental studies are not available.

Computational and Theoretical Investigations of 4 2 2 Chloroethoxy Ethoxy Benzaldehyde

Quantum Chemical Studies (e.g., Density Functional Theory)

Molecular Geometry Optimization and Conformational Analysis

Specific data from molecular geometry optimization and conformational analysis of 4-(2-(2-chloroethoxy)ethoxy)benzaldehyde through quantum chemical methods have not been reported in the available literature. These studies would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Energy)

An analysis of the electronic structure of this compound, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, has not been detailed in published research. The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and electronic properties of a molecule.

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

While experimental spectroscopic data may exist, theoretical predictions of spectroscopic properties such as NMR chemical shifts for this compound, derived from quantum chemical calculations, are not found in the surveyed literature. Such predictions are valuable for the interpretation of experimental spectra and for the structural elucidation of new compounds.

Molecular Modeling and Simulation Approaches

Comprehensive molecular modeling and simulation studies specifically targeting this compound are limited in the available scientific record.

Intermolecular Interactions and Crystal Packing Analysis

While a crystal structure analysis for this compound is not available, a study on the closely related and larger compound, 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde, offers valuable insights into the types of intermolecular interactions that could be anticipated. In the crystal lattice of this analogue, the molecules are organized through a network of weak intermolecular forces.

Future Research Directions and Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Pathways

The synthesis of functionalized benzaldehydes with high stereochemical control is a significant area of research. While general methods for the stereoselective synthesis of substituted aldehydes exist, specific pathways for compounds like 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde are yet to be extensively explored.

Future research should focus on the development of catalytic asymmetric methods to introduce chirality. This could involve the use of chiral catalysts in reactions such as hydroformylation or the oxidation of a corresponding prochiral alcohol. The synthesis of enantiomerically pure derivatives is crucial for applications in pharmacology and materials science where specific stereoisomers may exhibit desired activities or properties. One approach could involve the stereoselective reduction of the aldehyde to a chiral alcohol, which can then be used as a building block for more complex chiral molecules. Research into the use of transient directing groups could also enable stereoselective C-H functionalization of the benzaldehyde (B42025) ring. acs.org

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Outcome |

| Asymmetric Hydroformylation | Introduction of the formyl group to a precursor alkene using a chiral catalyst. | Direct formation of an enantiomerically enriched benzaldehyde derivative. |

| Enantioselective Oxidation | Oxidation of a prochiral diol precursor using a chiral oxidizing agent or catalyst. | Generation of a chiral alcohol that can be oxidized to the aldehyde. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to a precursor molecule to direct stereoselective reactions. | Formation of a specific stereoisomer of a precursor, which is then converted to the target aldehyde. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of a precursor. | Separation of enantiomers to obtain the desired stereoisomer. |

Exploration of Bio-conjugation and Prodrug Strategies Utilizing the Compound's Functional Groups

The aldehyde and chloroethyl functionalities of this compound make it a prime candidate for bio-conjugation and the development of prodrugs. The aldehyde group can readily react with primary amines on biomolecules, such as proteins and peptides, to form Schiff bases, which can be further stabilized by reduction. nih.gov The terminal chloro group can act as an electrophile for nucleophilic substitution reactions with thiols or amines on biological macromolecules.

Prodrug strategies can be designed to improve the pharmacokinetic properties of a parent drug. acs.orgnih.govmdpi.comrsc.org The chloroethoxy group could be engineered to be cleaved by specific enzymes, releasing a therapeutic agent at a target site. For instance, the ether linkage could be designed to be susceptible to cleavage by etherases, or the terminal chloride could be a trigger for a cyclization-release cascade. Research in this area would involve designing and synthesizing various prodrug candidates and evaluating their stability, release kinetics, and efficacy in biological systems. nih.govnih.govnih.gov

Table 2: Potential Bio-conjugation and Prodrug Applications

| Functional Group | Reaction Type | Application |

| Aldehyde | Schiff Base Formation | Covalent attachment to proteins, peptides, or other biomolecules for targeted delivery or imaging. |

| Chloroethyl | Nucleophilic Substitution | Linkage to thiol-containing molecules like cysteine residues in proteins or glutathione. |

| Ether Linkage | Enzymatic Cleavage | Design of prodrugs where the parent drug is released upon cleavage of the ether bond. |

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a powerful tool for generating chemical diversity and complexity in an efficient manner. researchgate.netnih.govnih.govfrontiersin.org The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs, such as the Ugi, Passerini, and Biginelli reactions.

By participating in MCRs, this compound can be used to rapidly synthesize libraries of complex molecules with potential applications in drug discovery and materials science. researchgate.net Future research should explore the scope of MCRs involving this compound and investigate the properties of the resulting products. The development of novel MCRs that utilize both the aldehyde and the chloroethoxy functionalities would be a particularly exciting avenue of research. For instance, a sequential MCR could first involve the aldehyde in a classic multicomponent reaction, followed by an intramolecular cyclization involving the chloroethyl group.

Addressing Scalability and Industrial Viability for Advanced Applications

For any compound to be utilized in advanced applications, its synthesis must be scalable, cost-effective, and safe. While laboratory-scale syntheses of substituted benzaldehydes are well-established, transitioning to industrial-scale production often presents significant challenges. researchgate.netresearchgate.net

Future research in this area should focus on developing robust and efficient synthetic routes that avoid the use of hazardous reagents and minimize waste. rug.nlkpfu.ru Continuous flow chemistry could offer a safer and more scalable alternative to traditional batch processing for the synthesis of this compound and its derivatives. researchgate.net Furthermore, a thorough investigation of the process parameters, such as reaction temperature, pressure, and catalyst loading, will be necessary to optimize the yield and purity of the final product on a large scale. A comprehensive cost analysis and evaluation of the environmental impact of the synthesis will also be crucial for determining its industrial viability.

Q & A

Basic Research Questions

Q. What established synthesis methods are available for 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, heating p-hydroxybenzaldehyde with bis(2-chloroethyl) ether in dimethylformamide (DMF) under nitrogen, followed by recrystallization . Yield optimization involves controlling reaction temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reactants. Catalysts like K₂CO₃ or NaH can enhance etherification efficiency .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

- NMR : ¹H NMR reveals aromatic protons (δ 7.8–8.0 ppm), aldehyde proton (δ 9.8–10.0 ppm), and ethyleneoxy chain protons (δ 3.6–4.3 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons .

- X-ray Crystallography : Determines molecular conformation and intermolecular interactions (e.g., CH-π or hydrogen bonding) .

Q. What common chemical reactions does this compound undergo, and what are the critical reagents?

- Methodology :

- Oxidation : KMnO₄ or CrO₃ converts the aldehyde to 4-(2-(2-chloroethoxy)ethoxy)benzoic acid .

- Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to the corresponding alcohol .

- Nucleophilic Substitution : The chloro group reacts with amines (e.g., azepane) to form tertiary amines, useful in drug intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 78.31° in a related dialdehyde) and torsion angles in the ethyleneoxy chain. Data refinement using programs like SHELXL97 and hydrogen-bonding analysis (e.g., C–H···O interactions) clarify packing motifs . For example, weak hydrogen bonds (2.8–3.1 Å) stabilize crystal lattices .

Q. What strategies address contradictions in reported biological activities of this compound?

- Methodology :

- Comparative Assays : Standardize in vitro models (e.g., enzyme inhibition assays) to control variables like solvent (DMSO vs. ethanol) and cell lines .

- Meta-Analysis : Cross-reference data from pharmacological studies (e.g., antimicrobial IC₅₀ values) with structural analogs to identify substituent-dependent trends .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodology :

- Nanoparticle Conjugation : Thiol-terminated derivatives (e.g., 4-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)benzaldehyde) bind to gold nanoparticles (AuNPs) via Au-S bonds, enabling controlled drug release. TEM validates shell formation around AuNPs .

- Prodrug Design : Aldehyde groups facilitate Schiff base formation with amine-bearing drugs, enhancing solubility and bioavailability .

Q. What role does this compound play in synthesizing macrocyclic or macrobicyclic compounds?

- Methodology : Condensation with polyamines (e.g., 1,2-diaminoethane) under reflux forms [2 + 2] macrocycles. Reaction monitoring via TLC (ethyl acetate/hexane) and column chromatography purification yield stable complexes with metal ions (e.g., Cu²⁺) .

Q. How do solvent and temperature affect the regioselectivity of nucleophilic substitutions in derivatives?

- Methodology : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms at the chloroethyl group, while elevated temperatures (100–120°C) accelerate substitution. Kinetic studies using GC-MS track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.